molecular formula C6H10O4 B046173 Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) CAS No. 117069-18-8

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI)

Cat. No. B046173
M. Wt: 146.14 g/mol
InChI Key: JSWMMEAMKHHEDN-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism Of Action

The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer effects. It may also interact with plant hormones, regulating their growth and development.

Biochemical And Physiological Effects

Studies have shown that oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can affect various biochemical and physiological processes. In animal models, it has been shown to reduce inflammation and tumor growth. In plants, it has been shown to enhance root and shoot growth, increase chlorophyll content, and improve stress tolerance.

Advantages And Limitations For Lab Experiments

One advantage of using oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) in lab experiments is its relatively low toxicity compared to other chemicals. It is also readily available and can be synthesized using simple methods. However, its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the study of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI). One area of research could focus on elucidating its mechanism of action, which may lead to the development of new drugs or plant growth regulators. Another area of research could explore its potential applications in other fields, such as environmental remediation or material science. Additionally, further studies could investigate the effects of different concentrations and exposure durations of the compound on various organisms and systems.

Synthesis Methods

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can be synthesized through various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base or the reaction of ethyl chloroformate with glycidol in the presence of a tertiary amine. The purity of the compound can be improved through different purification methods, such as column chromatography or recrystallization.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been used as a plant growth regulator, enhancing crop yield and quality. In industry, it has been utilized as a precursor for the synthesis of various chemicals.

properties

CAS RN

117069-18-8

Product Name

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI)

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate

InChI

InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

JSWMMEAMKHHEDN-CRCLSJGQSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)CO

SMILES

CCOC(=O)C1C(O1)CO

Canonical SMILES

CCOC(=O)C1C(O1)CO

synonyms

Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI)

Origin of Product

United States

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